molecular formula C9H11ClO2S B1475323 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid CAS No. 1600940-59-7

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Cat. No.: B1475323
CAS No.: 1600940-59-7
M. Wt: 218.7 g/mol
InChI Key: MTKAJRVQPNOHPR-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid is a high-value heterocyclic building block designed for research and development applications, particularly in medicinal chemistry and agrochemical science. This compound features a thiophene core strategically functionalized with both a sterically demanding tert-butyl group and a carboxylic acid, making it a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid moiety allows for further derivatization, most notably through the formation of amide bonds, a critical linkage in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds . The chlorine substituent offers a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of conjugated molecular architectures. The tert-butyl group can significantly influence the compound's lipophilicity, metabolic stability, and overall steric profile, which are key parameters in optimizing the properties of lead compounds during drug discovery campaigns . This chemical is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-tert-butyl-2-chlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKAJRVQPNOHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid structure Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Structural Utility, Synthetic Pathways, and Pharmacophore Integration

Executive Summary

In the landscape of heterocyclic building blocks, 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid represents a highly specialized "bifunctional scaffold" utilized in the optimization of lipophilic ligand efficiency (LLE). Unlike simple thiophene acids, this molecule integrates three distinct strategic elements:

  • Metabolic Blocking (C5): The tert-butyl group obstructs the metabolically vulnerable

    
    -position, preventing oxidative ring opening by CYP450 enzymes.
    
  • Orthogonal Reactivity (C2/C3): The juxtaposition of the chlorine atom (C2) and the carboxylic acid (C3) allows for sequential, orthogonal functionalization—typically amide coupling followed by metal-catalyzed cross-coupling.

  • Electronic Modulation: The C2-chloro substituent lowers the pKa of the C3-carboxylic acid via inductive withdrawal, influencing the electronics of derived amides and improving hydrogen bond donor (HBD) acidity in the binding pocket.

This guide details the structural properties, validated synthetic routes, and experimental protocols for utilizing this scaffold in high-value medicinal chemistry campaigns.

Structural Analysis & Physicochemical Profile

The molecule is defined by a push-pull electronic system on a sulfur-containing aromatic heterocycle.

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula C

H

ClO

S
Core scaffold.
Molecular Weight 218.70 g/mol Fragment-based drug discovery (FBDD) compliant.
ClogP ~3.2 - 3.5High lipophilicity due to t-butyl; requires polar appendages to maintain solubility.
pKa (Acid) ~3.1More acidic than unsubstituted 3-thiophenecarboxylic acid (~4.1) due to C2-Cl inductive effect (-I).
Rotatable Bonds 1 (COOH)Rigid core; t-butyl rotation is negligible for binding entropy.
PSA (Polar Surface Area) 37.3 Å

Excellent membrane permeability profile.
Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule, highlighting how each substituent dictates chemical behavior.

G Core Thiophene Core (Aromatic Scaffold) tBu 5-tert-Butyl (Metabolic Shield) tBu->Core Steric Bulk Lipophilicity Cl 2-Chloro (Electronic & Reactive Handle) Cl->Core -I Effect S_NAr / Pd-Coupling COOH 3-Carboxylic Acid (Primary Coupling Site) Cl->COOH Ortho-Effect Lowers pKa COOH->Core Amide/Ester Formation

Figure 1: Functional zone analysis of the 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid scaffold.

Strategic Synthesis: The "Directed Ortho-Metallation" Route

While various routes exist, the most robust laboratory-scale synthesis relies on Directed Ortho-Metallation (DOM) . This approach avoids the selectivity issues of electrophilic aromatic substitution on deactivated rings.

Retrosynthetic Logic
  • Target: 5-tert-butyl-2-chloro-3-thiophenecarboxylic acid.

  • Precursor: 2-chloro-5-tert-butylthiophene.

  • Mechanism: The C2-Cl and Ring-S atoms create a "combined directing effect," making the C3-proton sufficiently acidic for deprotonation by bulky bases (LDA) at low temperatures, despite the steric crowding.

Synthesis Workflow Diagram

Synthesis Start 2-Chlorothiophene Inter1 2-Chloro-5-tert-butylthiophene Start->Inter1 Lithio [3-Lithio Intermediate] Inter1->Lithio Product 5-tert-butyl-2-chloro- 3-thiophenecarboxylic acid Lithio->Product Step1 Step 1: Friedel-Crafts t-BuCl, AlCl3, 0°C Step2 Step 2: Metallation LDA, THF, -78°C Step3 Step 3: Quench CO2 (g), then H3O+

Figure 2: Step-wise synthetic pathway via Friedel-Crafts alkylation and Directed Ortho-Metallation.

Experimental Protocols
Protocol A: Synthesis of 2-Chloro-5-tert-butylthiophene

Note: This step installs the metabolic shield.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N

    
     inlet.
    
  • Reagents: Charge with 2-chlorothiophene (11.8 g, 100 mmol) and anhydrous CH

    
    Cl
    
    
    
    (100 mL). Cool to 0°C.[1]
  • Catalysis: Add AlCl

    
     (1.33 g, 10 mmol) in one portion.
    
  • Addition: Add tert-butyl chloride (10.2 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by GC-MS (Product MW: 174.6).

  • Workup: Quench with ice water. Extract with CH

    
    Cl
    
    
    
    .[1][2][3] Wash organics with NaHCO
    
    
    and brine. Dry over MgSO
    
    
    .
  • Purification: Vacuum distillation or silica plug filtration (Hexanes).

Protocol B: Carboxylation (The Critical Step)

Note: Rigorous moisture exclusion is required.

  • LDA Preparation: In a dry 250 mL RBF under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.5 eq). Cool to -78°C. Add n-BuLi (1.5 eq, 2.5M in hexanes) dropwise. Stir 30 min at -78°C.

  • Substrate Addition: Dissolve 2-chloro-5-tert-butylthiophene (1.0 eq) in THF (20 mL) and add dropwise to the LDA solution at -78°C.

    • Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" (migration of the Cl atom).

  • Metallation: Stir for 1 hour at -78°C. The solution typically turns yellow/orange.

  • Quench: Bubble excess dry CO

    
     gas (passed through a Drierite tube) into the solution for 20 minutes. The mixture will become a thick slurry (lithium carboxylate).
    
  • Workup: Allow to warm to RT. Quench with 1M HCl until pH ~2. Extract with EtOAc (3x).

  • Isolation: The product often precipitates upon concentration or can be recrystallized from Hexanes/EtOAc.

Functionalization & Reactivity Guide

Once synthesized, the scaffold offers two divergent paths for library generation.

Path A: Amide Coupling (C3)

The carboxylic acid is sterically hindered by the adjacent Cl and the aromatic ring.

  • Recommendation: Use high-activity coupling reagents like HATU or COMU .

  • Base: DIPEA or NMM (2-3 eq).

  • Solvent: DMF or DMAc is preferred over DCM due to solubility.

  • Note: If the amine nucleophile is weak, convert the acid to the acid chloride (SOCl

    
    , cat. DMF) first.
    
Path B: Suzuki-Miyaura Coupling (C2)

The C2-chloride is a deactivated handle compared to a bromide, but the electron-withdrawing carboxyl group at C3 activates it for oxidative addition.

  • Catalyst: Pd(OAc)

    
     / SPhos or Pd(dppf)Cl
    
    
    
    .
  • Condition: Requires elevated temperatures (80-100°C).

  • Warning: Perform Suzuki coupling after amide formation or esterification. The free acid can poison Pd catalysts or undergo decarboxylation under harsh basic conditions.

References
  • General Thiophene Functionalization: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed procedures on "Halogen Dance" and DOM specificity in thiophenes).
  • Specific Scaffold Utility (Rivaroxaban Analogs)

    • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link (Demonstrates the utility of chlorothiophene acids in drug design).

  • Physical Properties & Spectra

    • PubChem Compound Summary for 5-Chlorothiophene-2-carboxylic acid (Analogous core properties).[2] Link

  • Synthetic Methodology (DOM)

    • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Organic Reactions.[1][4][5] Link

Sources

An In-depth Technical Guide to 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid, also known as 2-chloro-5-tert-butylthiophene-3-carboxylic acid, is a substituted thiophene derivative that has garnered significant interest in the field of medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of pharmacologically active molecules. The presence of the thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties to drug candidates. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this important synthetic intermediate.

Nomenclature and Synonyms

To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of the various synonyms for this compound.

Systematic Name Common Synonyms
2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid2-chloro-5-tert-butylthiophene-3-carboxylic acid

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design.

PropertyValue (Predicted/Experimental)
Molecular Formula C₉H₁₁ClO₂S
Molecular Weight 218.70 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents
pKa Not reported

Synthesis Strategies

The synthesis of 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid can be approached through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. A common and effective strategy involves the directed ortho-metalation (DoM) of a substituted thiophene precursor, followed by carboxylation.

Workflow for the Synthesis of 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid

SynthesisWorkflow Start 2-tert-butylthiophene Chlorination Chlorination (e.g., NCS) Start->Chlorination Intermediate1 2-chloro-5-tert-butylthiophene Chlorination->Intermediate1 Lithiation Directed ortho-Metalation (e.g., n-BuLi, -78 °C) Intermediate1->Lithiation Intermediate2 3-Lithio-2-chloro-5-tert-butylthiophene Lithiation->Intermediate2 Carboxylation Carboxylation (Dry CO₂) Intermediate2->Carboxylation Workup Acidic Workup (e.g., HCl) Carboxylation->Workup Product 2-chloro-5-(1,1-dimethylethyl)thiophene-3-carboxylic acid Workup->Product

An In-depth Technical Guide to 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid: Elucidation of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Comprehensive searches for "5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid" across extensive chemical and scientific databases did not yield specific information for this compound. This suggests that it may be a novel or not yet synthesized molecule, and as such, public domain data regarding its molecular weight, formula, and synthetic routes are unavailable.

However, to provide valuable insights for researchers in this area, this guide will focus on a structurally related and industrially significant compound: 5-Chlorothiophene-2-carboxylic acid . This well-documented molecule shares the chlorothiophene core and is a critical intermediate in pharmaceutical manufacturing. The principles and methodologies discussed herein for 5-Chlorothiophene-2-carboxylic acid may serve as a foundational reference for the potential synthesis and analysis of its derivatives.

Part 1: Physicochemical Properties of 5-Chlorothiophene-2-carboxylic acid

5-Chlorothiophene-2-carboxylic acid is a white solid that serves as a key building block in organic synthesis. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₃ClO₂S[1][2]
Molecular Weight 162.59 g/mol [1][2][3]
CAS Number 24065-33-6[1][2]
Melting Point 154-158 °C[1]
Appearance White Solid Powder

Part 2: Synthesis of 5-Chlorothiophene-2-carboxylic acid

The synthesis of 5-chlorothiophene-2-carboxylic acid is well-established, with several routes available depending on the starting materials and desired scale. A common and efficient method involves the lithiation of 2-chlorothiophene followed by carboxylation.

Experimental Protocol: Synthesis via Lithiation

This protocol describes a laboratory-scale synthesis of 5-chlorothiophene-2-carboxylic acid from 2-chlorothiophene.

Materials:

  • 2-Chlorothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Carbon Dioxide (CO₂) (e.g., from a cylinder or as solid dry ice)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), aqueous solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with 2-chlorothiophene and anhydrous diethyl ether.

  • Cooling: The reaction mixture is cooled to a temperature at or below -30°C using a suitable cooling bath (e.g., dry ice/acetone).[4]

  • Lithiation: n-Butyllithium is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -30°C.[4] The reaction is stirred at this temperature for at least 30 minutes after the addition is complete to ensure full lithiation at the 5-position.[4]

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. This step should be performed while maintaining a low temperature.

  • Quenching: The reaction is allowed to warm to room temperature, and then it is quenched by the slow addition of water or dilute hydrochloric acid.

  • Workup: The aqueous layer is separated and the organic layer is extracted with an aqueous solution of sodium hydroxide. The aqueous extracts are combined, washed with diethyl ether, and then acidified with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Part 3: Applications in Drug Development

5-Chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of the anticoagulant medication Rivaroxaban .[5][6] Rivaroxaban is a direct factor Xa inhibitor used in the prevention and treatment of thromboembolic disorders.[6] The reliability and high purity of 5-chlorothiophene-2-carboxylic acid make it an indispensable component for pharmaceutical companies manufacturing this life-saving drug.

Part 4: Conclusion

While direct information on 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid remains elusive, the study of its analogue, 5-chlorothiophene-2-carboxylic acid, provides a solid framework for understanding the chemistry of substituted chlorothiophenes. The synthetic protocols and known applications of this compound underscore the importance of thiophene derivatives in medicinal chemistry and materials science. Future research may yet reveal the properties and potential uses of the specifically requested tert-butyl derivative.

References

  • PubChem. Tert-butyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid.
  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chlorothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • precisionFDA. 5-CHLORO-3-SULFAMOYLTHIOPHENE-2-CARBOXYLIC ACID. U.S. Food and Drug Administration. [Link]

  • Prudence Pharma Chem. Manufacturer of 5-Chlorothiophene-2-Carboxylic Acid in India. [Link]

  • PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Solubility of 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO): A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Executive Summary

In preclinical drug discovery and development, understanding the solubility of novel chemical entities is a cornerstone of successful research. Dimethyl sulfoxide (DMSO) is the universal solvent for high-throughput screening and compound storage, making the solubility of a test article in DMSO a critical parameter for ensuring data quality and experimental reproducibility. This guide provides a comprehensive technical overview of the solubility characteristics of 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in DMSO. While specific quantitative data for this compound is not publicly cataloged, this paper will, from a Senior Application Scientist's perspective, dissect the underlying physicochemical principles that govern its solubility. Furthermore, it provides detailed, field-proven experimental protocols for researchers to accurately determine this parameter in their own laboratories. The narrative emphasizes the causality behind experimental design, ensuring a robust and reproducible approach to solubility assessment.

Introduction: The Compound and the Solvent

1.1. The Target Molecule: 5-tert-butyl-2-chlorothiophene-3-carboxylic acid

The molecule at the center of our discussion, 5-tert-butyl-2-chlorothiophene-3-carboxylic acid, is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered aromatic ring with one sulfur atom.[1][2] They are considered "privileged scaffolds" in medicinal chemistry due to their versatile chemical reactivity and presence in numerous biologically active compounds.[1] The specific substitutions on this core—a bulky, lipophilic tert-butyl group, an electronegative chlorine atom, and a polar, acidic carboxylic acid group—create a molecule with distinct physicochemical characteristics that directly influence its behavior in various solvents.

1.2. The Universal Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds.[3][4] This broad solvency, combined with its miscibility with water and cell culture media, has established DMSO as the gold-standard solvent in drug discovery for preparing concentrated stock solutions.[3][5] Its high boiling point (189 °C) also minimizes evaporation, ensuring concentration accuracy during experimentation.[3] Understanding a compound's solubility limit in DMSO is paramount for designing screening assays, interpreting biological data, and avoiding compound precipitation, which can lead to erroneous results.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 5-tert-butyl-2-chlorothiophene-3-carboxylic acid in DMSO, a favorable interaction is strongly anticipated based on molecular structure.

2.1. Key Molecular Interactions

The primary interaction driving solubility is the formation of a strong hydrogen bond between the acidic proton of the carboxylic acid group (-COOH) on the thiophene derivative and the highly polar sulfoxide oxygen atom (S=O) of DMSO.[6][7] The oxygen atom in DMSO is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors like carboxylic acids.[7]

Beyond this primary interaction, other forces contribute:

  • Dipole-Dipole Interactions: The polar C-Cl bond and the overall molecular dipole of the thiophene derivative will interact with the strong dipole of the DMSO molecule.

  • Van der Waals Forces: The nonpolar regions of the compound, specifically the aromatic thiophene ring and the large tert-butyl group, will engage in weaker London dispersion forces with the methyl groups of DMSO.

DMSO's ability to effectively solvate both the polar carboxylic acid head and the nonpolar thiophene tail of the molecule makes it an excellent solvent choice.

Caption: Predicted intermolecular forces governing solubility.

2.2. The Role of Crystal Lattice Energy

For a solid to dissolve, the energy released from solute-solvent interactions must overcome two primary energy barriers: the energy required to break solvent-solvent interactions and, more significantly, the crystal lattice energy of the solute. Compounds with high melting points often have high crystal lattice energies, making them more difficult to dissolve. 5-Chlorothiophene-2-carboxylic acid, a related compound, has a melting point of 154-158 °C, suggesting significant intermolecular forces in its solid state that must be overcome by the solvent.[8] While the tert-butyl group on our target molecule may disrupt crystal packing and potentially lower the melting point, this crystal energy remains a critical and often overlooked factor in solubility.

2.3. In Silico & Predictive Models

In the absence of experimental data, computational approaches can provide valuable estimates. Machine-learning models trained on large datasets of known soluble and insoluble compounds can predict the likelihood of a novel compound dissolving in DMSO based on calculated molecular descriptors.[9] These models assess factors like lipophilicity (logP), molecular weight, and the presence of specific functional groups to classify compounds, offering a crucial first pass for researchers handling large chemical libraries.[9]

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is required. The choice of method depends on the research stage and the required accuracy. The "gold standard" is the thermodynamic shake-flask method, while kinetic methods are often employed in early discovery for higher throughput.

3.1. Method 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility, representing the true maximum concentration of a compound that can be dissolved in a solvent under specific conditions. It is the most accurate and reliable method.[10]

Experimental Protocol:

  • Preparation: Add an excess amount of solid 5-tert-butyl-2-chlorothiophene-3-carboxylic acid to a known volume of DMSO in a sealed, chemically inert vial (e.g., glass). The excess solid is critical to ensure that saturation is reached.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator.

    • Causality: Continuous agitation is necessary to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process. Temperature control is crucial as solubility is temperature-dependent.

  • Equilibrium Confirmation: Allow the suspension to agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

    • Self-Validation: To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To completely separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

    • Causality: Failure to completely remove all particulate matter is a common source of error, leading to an overestimation of solubility.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Perform a precise serial dilution of this aliquot with DMSO to bring the concentration within the linear range of the chosen analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.

  • Calculation: Back-calculate the original concentration of the saturated solution, factoring in the dilution steps. This value is the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to known volume of DMSO B Agitate at constant temperature (e.g., 24-48h) A->B C Centrifuge vial to pellet undissolved solid B->C D Carefully collect clear supernatant C->D E Perform precise serial dilution of supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Calculate original concentration F->G H H G->H Result: Thermodynamic Solubility (mg/mL or mM)

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. Method 2: Kinetic Solubility Determination

Kinetic solubility is often more relevant for in vitro biological assays where a compound is introduced from a concentrated DMSO stock into an aqueous buffer. This method measures the concentration at which a compound precipitates out of a solution under specific conditions and is typically faster than thermodynamic methods.[10]

Experimental Protocol (Turbidimetric Method):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer relevant to the biological assay (e.g., Phosphate-Buffered Saline, PBS).

  • Titration: Using a liquid handler, add small, incremental volumes of the DMSO stock solution to the buffer in the wells, creating a concentration gradient across the plate.

    • Causality: This titration simulates the dilution process that occurs when a compound is added to an assay, allowing for the identification of the precipitation point.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements. The concentration at which a significant increase in turbidity is detected corresponds to the kinetic solubility limit.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_titration Titration & Incubation cluster_analysis Analysis A Prepare high-concentration stock in 100% DMSO B Add stock solution to aqueous buffer in multi-well plate A->B C Create a concentration gradient B->C D Incubate plate at controlled temperature (1-2h) C->D E Measure turbidity (light scattering) in each well F Identify concentration at which precipitation occurs E->F G G F->G Result: Kinetic Solubility (µM)

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and advanced materials. Its substituted thiophene scaffold is a common motif in pharmacologically active molecules. This application note presents a robust and regioselective two-step synthetic route starting from commercially available thiophene-3-carboxylic acid. The methodology leverages the principles of electrophilic aromatic substitution, capitalizing on the directing effects of substituents on the thiophene ring to control the reaction's regiochemistry. The first step involves a Friedel-Crafts tert-butylation at the C5 position, followed by a selective chlorination at the C2 position. This guide provides a detailed theoretical background, step-by-step experimental protocols, and critical process parameters for researchers in organic synthesis, medicinal chemistry, and materials science.

Scientific Rationale and Synthetic Strategy

The synthesis of polysubstituted thiophenes often presents challenges related to regioselectivity. The strategy detailed herein was designed to overcome these challenges by introducing the substituents in a specific order that leverages their inherent electronic and steric properties.

Choice of Starting Material

Thiophene-3-carboxylic acid is selected as the starting material due to its commercial availability and the electronic nature of the carboxylic acid group.[1] The carboxyl group is an electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitution. On the five-membered thiophene ring, this deactivating effect is most pronounced at the adjacent C2 and C4 positions, leaving the C5 position as the most favorable site for the initial electrophilic attack.

Step 1: Regioselective Friedel-Crafts Tert-butylation

The introduction of the tert-butyl group is achieved via a Friedel-Crafts alkylation reaction. The tert-butyl cation ( (CH₃)₃C⁺ ), a bulky electrophile, is generated in situ. Due to the directing effect of the C3-carboxylic acid, the electrophile is preferentially directed to the C5 position, which is sterically accessible and the least deactivated position on the ring. This step yields the intermediate, 5-(tert-butyl)thiophene-3-carboxylic acid.

Step 2: Ortho-Chlorination

In the second step, the intermediate is subjected to electrophilic chlorination. The thiophene ring now possesses two directing groups:

  • Tert-butyl group (at C5): An electron-donating, activating group that directs incoming electrophiles to the ortho position (C4) and para position (C2, relative to the sulfur atom).

  • Carboxylic acid group (at C3): An electron-withdrawing, deactivating group that directs to the meta position (C5).

The powerful activating and ortho-directing effect of the tert-butyl group at C5 strongly favors the substitution at the C2 position. The C4 position is sterically hindered by the adjacent bulky tert-butyl group. Therefore, a mild chlorinating agent like N-Chlorosuccinimide (NCS) can be used to selectively install a chlorine atom at the C2 position, affording the final product with high regioselectivity.[2]

Visualized Synthetic Scheme & Workflow

The following diagrams illustrate the overall reaction pathway and the experimental workflow.

Caption: Overall two-step synthesis of the target compound.

Experimental_Workflow cluster_0 Step 1: Tert-butylation cluster_1 Step 2: Chlorination cluster_2 Analysis A1 Combine Thiophene-3-carboxylic acid & DCM in flask A2 Cool to 0 °C A1->A2 A3 Add AlCl₃ A2->A3 A4 Add t-BuCl dropwise A3->A4 A5 Warm to RT, Stir 12h A4->A5 A6 Quench with ice-water A5->A6 A7 Extract with Ethyl Acetate A6->A7 A8 Dry, Concentrate & Purify A7->A8 B1 Dissolve Intermediate in Acetic Acid A8->B1 Intermediate Product B2 Add NCS portion-wise B3 Stir at RT for 18h B4 Pour into ice-water B5 Filter precipitate B6 Wash with H₂O B7 Recrystallize & Dry C1 ¹H NMR, ¹³C NMR B7->C1 Final Product C2 Mass Spectrometry B7->C2 C3 Purity (HPLC) B7->C3

Caption: Step-by-step experimental and analytical workflow.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Synthesis of 5-(tert-butyl)thiophene-3-carboxylic acid
  • Materials:

    • Thiophene-3-carboxylic acid (1.0 eq)

    • Anhydrous Aluminum chloride (AlCl₃) (1.2 eq)

    • Tert-butyl chloride (t-BuCl) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Deionized water

    • Ice

    • Hydrochloric acid (1M HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane.

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C. The mixture may become thick.

    • Add tert-butyl chloride (1.5 eq) dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the flask back to 0 °C and slowly quench the reaction by pouring it over a mixture of crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the product as a white solid.

Protocol 2: Synthesis of 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid
  • Materials:

    • 5-(tert-butyl)thiophene-3-carboxylic acid (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Glacial acetic acid

    • Deionized water

    • Ice

  • Equipment:

    • Erlenmeyer flask with a magnetic stir bar

    • Buchner funnel and filter flask

  • Procedure:

    • In a flask, dissolve 5-(tert-butyl)thiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid.

    • To the stirred solution, add N-Chlorosuccinimide (1.1 eq) in small portions over 20 minutes at room temperature.

    • Stir the reaction mixture at room temperature for 18-24 hours. Protect the reaction from light by covering the flask with aluminum foil.

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, pour the mixture into a beaker containing a large volume of ice-water. A precipitate should form.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and succinimide.

    • Dry the product under vacuum to afford 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary

The following table provides an example of the quantities required for this synthesis. Researchers should scale the reaction as needed.

ParameterStep 1: Tert-butylationStep 2: Chlorination
Starting Material Thiophene-3-carboxylic acid5-(tert-butyl)thiophene-3-carboxylic acid
Mass / Moles (Example)5.00 g / 39.0 mmol5.00 g / 27.1 mmol
Primary Reagent Tert-butyl chloride / AlCl₃N-Chlorosuccinimide (NCS)
Mass / Moles (Example)5.42 g / 58.5 mmol (1.5 eq)3.98 g / 29.8 mmol (1.1 eq)
6.24 g / 46.8 mmol (1.2 eq)
Solvent Anhydrous DCMGlacial Acetic Acid
Volume (Example)100 mL50 mL
Typical Yield 70-80%85-95%

Conclusion

This application note details an efficient and regioselective two-step synthesis for 5-(tert-butyl)-2-chlorothiophene-3-carboxylic acid. The methodology is founded on well-established principles of electrophilic aromatic substitution, providing a reliable route for accessing this valuable synthetic intermediate. The protocols are scalable and utilize readily available reagents, making this approach suitable for both academic research and industrial drug development applications.

References

  • ResearchGate. (2015). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available at: [Link]

  • Supporting Information. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]

  • Google Patents. (2015). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

Sources

Application Notes and Protocols: Amide Coupling Conditions for 2-Chlorothiophene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chlorothiophene-3-Carboxamides in Drug Discovery

The 2-chlorothiophene-3-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. Its prevalence in a wide array of biologically active molecules, ranging from kinase inhibitors to anti-inflammatory agents, underscores its importance to drug development professionals. The unique electronic properties and conformational rigidity imparted by the thiophene ring, coupled with the synthetic versatility of the chloro- and carboxamide- functionalities, make it an attractive building block for creating novel therapeutics. However, the successful synthesis of these target molecules is critically dependent on the judicious selection of amide coupling conditions. This application note provides a detailed guide for researchers, offering insights into the challenges, a comparative analysis of various coupling methodologies, and robust, step-by-step protocols to facilitate the efficient synthesis of 2-chlorothiophene-3-carboxamides.

The Challenge: Understanding the Reactivity of 2-Chlorothiophene-3-Carboxylic Acid

The primary challenge in the amide coupling of 2-chlorothiophene-3-carboxylic acid stems from its electronic nature. The electron-withdrawing effect of the chlorine atom at the 2-position, combined with the inherent electron-deficient character of the thiophene ring, deactivates the carboxylic acid. This reduced nucleophilicity of the carboxylate group makes it less reactive towards the formation of the key activated intermediate required for amide bond formation. Consequently, standard amide coupling conditions that are effective for simple aliphatic or electron-rich aromatic carboxylic acids may result in sluggish reactions, low yields, and the formation of undesirable byproducts. Therefore, a careful selection of coupling reagents and optimized reaction conditions is paramount to overcome this hurdle.

Comparative Analysis of Amide Coupling Methodologies

A variety of coupling reagents are available to facilitate the formation of amide bonds. The choice of reagent is often dictated by the specific substrates, desired reaction conditions, and cost considerations. Here, we present a comparative overview of commonly employed coupling reagents for the amidation of 2-chlorothiophene-3-carboxylic acid.

Coupling Reagent SystemActivating AgentAdditiveBaseTypical Solvent(s)Key AdvantagesPotential Drawbacks
Carbodiimide-Based EDC or DCCHOBt, HOAtDIPEA, Et3N, DMAP (cat.)DMF, DCM, CH3CNCost-effective, readily available.Lower reactivity for electron-deficient acids, potential for racemization and N-acylurea formation.[1]
Uronium/Aminium-Based HATU, HBTU, HCTU, COMUNone required (contains HOBt/HOAt analogue)DIPEA, Et3NDMF, NMPHigh reactivity, fast reaction times, low racemization.[2]Higher cost, potential for guanidinylation of the amine.[2]
Phosphonium-Based PyBOP, PyAOPNone requiredDIPEA, Et3NDMF, DCMHigh reactivity, suitable for sterically hindered substrates, no guanidinylation side reaction.Higher cost, generation of phosphine oxide byproducts.
Acyl Halide Formation SOCl2, (COCl)2NonePyridine, Et3NToluene, DCMHighly reactive intermediate, cost-effective for large scale.Harsh conditions, may not be suitable for sensitive substrates, requires an extra synthetic step.[3][4]

Expert Insight: For the challenging coupling of 2-chlorothiophene-3-carboxylic acid, uronium/aminium-based reagents such as HATU are often the first choice due to their high reactivity. However, a well-optimized carbodiimide-based protocol, particularly with the inclusion of DMAP as a catalyst, can also provide excellent results and may be more cost-effective.[1] The acyl chloride route is a robust alternative, especially for large-scale synthesis where cost is a primary driver.

Experimental Protocols

The following protocols are provided as a starting point for the optimization of amide coupling reactions with 2-chlorothiophene-3-carboxylic acid. Researchers should note that the optimal conditions may vary depending on the specific amine coupling partner.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad substrate scope.

Workflow Diagram:

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up and Purification A Dissolve 2-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF B Add HATU (1.1 eq) and DIPEA (2.5 eq) A->B C Stir for 10-15 min at RT (pre-activation) B->C D Add amine (1.0-1.2 eq) C->D E Stir at RT for 2-16 h D->E F Quench with water E->F G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer, dry, and concentrate G->H I Purify by column chromatography H->I EDC_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea byproduct O_Acylisourea->Urea hydrolysis HOBt HOBt Acylpyridinium Acylpyridinium Ion (Highly Reactive) HOBt_Ester->Acylpyridinium + DMAP DMAP DMAP (cat.) Acylpyridinium->HOBt_Ester Amide Amide Product Acylpyridinium->Amide + R'-NH2 - DMAP Amine R'-NH2 Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up and Purification A Suspend 2-chlorothiophene-3-carboxylic acid in Toluene B Add SOCl2 (1.5-2.0 eq) and catalytic DMF A->B C Heat to reflux until gas evolution ceases B->C D Concentrate in vacuo to obtain crude acyl chloride C->D E Dissolve amine (1.0 eq) and base (e.g., Et3N, 2.0 eq) in DCM D->E F Add crude acyl chloride solution dropwise at 0 °C E->F G Stir and warm to RT F->G H Quench with water G->H I Separate layers, extract aqueous phase H->I J Wash combined organics, dry, and concentrate I->J K Purify by chromatography or recrystallization J->K

Sources

Application Notes and Protocols for the Synthesis of 2-Chlorothiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the preparation of 2-chlorothiophene-3-carbonyl chloride, a critical building block in pharmaceutical and materials science research. We delve into the prevalent and effective methods utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), offering a comparative analysis to guide reagent selection. The document explains the underlying chemical mechanisms, provides step-by-step, field-proven protocols, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the synthesis of acyl chlorides from heteroaromatic carboxylic acids.

Introduction: The Significance of 2-Chlorothiophene-3-carbonyl Chloride

2-Chlorothiophene-3-carbonyl chloride is a highly valuable synthetic intermediate. Its bifunctional nature, featuring a reactive acid chloride group and a substituted thiophene ring, makes it a versatile precursor in organic synthesis. Notably, it is a key component in the synthesis of several active pharmaceutical ingredients (APIs). For instance, substituted thiophene-2-carbonyl chlorides are crucial for producing anticoagulants like Rivaroxaban, highlighting the industrial and medicinal relevance of this class of compounds[1]. The efficient and high-yield synthesis of this intermediate is therefore a critical step in many multi-step synthetic routes.

The primary challenge in this synthesis is the conversion of the relatively stable carboxylic acid group of 2-chlorothiophene-3-carboxylic acid into a highly reactive acyl chloride. This transformation "activates" the carbonyl group for subsequent nucleophilic acyl substitution reactions, enabling the formation of esters, amides, and ketones. This guide focuses on the two most common and effective chlorinating agents for this purpose: thionyl chloride and oxalyl chloride.

Strategic Selection of Chlorinating Agents

The choice between thionyl chloride and oxalyl chloride is a critical decision based on the substrate's sensitivity, desired reaction conditions, and scale. Both reagents effectively convert carboxylic acids to acid chlorides, but they operate via different mechanisms and present distinct advantages.[2][3]

  • Thionyl Chloride (SOCl₂): A powerful and cost-effective reagent. The reaction is typically performed using SOCl₂ as both the reagent and the solvent, often at reflux temperatures. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation.[4][5]

  • Oxalyl Chloride ((COCl)₂): Generally considered a milder and more selective reagent than thionyl chloride.[6][7] Reactions can often be conducted at room temperature or below. It is particularly favored for substrates sensitive to the higher temperatures or harsher conditions of thionyl chloride reactions. The reaction is almost always catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are also volatile, facilitating an easy workup.[3][6]

Comparative Overview
ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂) / cat. DMF
Reactivity HighHigh, but generally milder conditions
Typical Conditions Neat or in solvent (e.g., Toluene), RefluxInert solvent (e.g., DCM, THF), 0°C to RT
Catalyst Not typically required, but can be usedN,N-Dimethylformamide (DMF)
Byproducts SO₂(g), HCl(g)CO₂(g), CO(g), HCl(g)
Workup Removal of excess reagent by distillation/evaporationRemoval of solvent and excess reagent by evaporation
Ideal For Robust, thermally stable substrates; large-scale synthesisAcid-sensitive or thermally labile substrates

Reaction Mechanisms: The Chemistry of Activation

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. Both reagents work by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Thionyl Chloride Mechanism

The reaction proceeds in two main stages. First, the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and a proton to form a highly reactive acyl chlorosulfite intermediate. In the second stage, the previously expelled chloride ion acts as a nucleophile, attacking the carbonyl carbon. The tetrahedral intermediate then collapses, releasing the final acyl chloride product along with gaseous sulfur dioxide and hydrogen chloride.[2][8][9]

thionyl_chloride_mechanism start 2-Chlorothiophene- 3-carboxylic Acid intermediate Acyl Chlorosulfite Intermediate start->intermediate + SOCl₂ - HCl socl2 SOCl₂ product 2-Chlorothiophene- 3-carbonyl Chloride intermediate->product + Cl⁻ byproducts SO₂(g) + HCl(g) intermediate->byproducts (Decomposition) chloride_ion Cl⁻

Caption: Mechanism for acid chloride formation using thionyl chloride.

Oxalyl Chloride / DMF Mechanism

This reaction is initiated by the formation of the true catalytic species. The catalyst, DMF, first reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent (an iminium salt).[10][11] The carboxylic acid then attacks this reactive intermediate. A subsequent nucleophilic attack by chloride on the carbonyl carbon leads to the formation of the desired acid chloride, regenerating the DMF catalyst and releasing gaseous byproducts.[11] This catalytic cycle allows for the use of substoichiometric amounts of DMF.

oxalyl_chloride_mechanism cluster_catalyst_formation Catalyst Activation cluster_acid_conversion Acid Conversion dmf DMF vilsmeier Vilsmeier Reagent (Reactive Intermediate) dmf->vilsmeier + Oxalyl Chloride oxalyl Oxalyl Chloride activated_acid Activated Acid Complex vilsmeier->activated_acid + Carboxylic Acid acid 2-Chlorothiophene- 3-carboxylic Acid product 2-Chlorothiophene- 3-carbonyl Chloride activated_acid->product + Cl⁻ - Regenerated DMF byproducts CO₂(g) + CO(g) + HCl(g) activated_acid->byproducts (Decomposition)

Caption: Catalytic cycle for acid chloride formation via oxalyl chloride/DMF.

Experimental Protocols

CRITICAL SAFETY NOTE: All operations involving thionyl chloride and oxalyl chloride must be performed in a certified chemical fume hood.[12] These reagents are highly toxic, corrosive, and react violently with water.[13] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or neoprene), and a lab coat, is mandatory.[13][14] Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagents and product.

Protocol 1: Synthesis using Thionyl Chloride

This protocol is suitable for a robust, direct conversion and is easily scalable.

Materials:

  • 2-chlorothiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as a solvent)

  • Round-bottom flask, reflux condenser with a gas outlet to a trap (e.g., a sodium hydroxide scrubber)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask and reflux condenser) and ensure it is completely dry. Flush the system with an inert gas.

  • Reagent Charging: To the flask, add 2-chlorothiophene-3-carboxylic acid (1.0 eq).

  • Reaction Initiation: Slowly add thionyl chloride (typically 2.0 to 5.0 eq) to the carboxylic acid at room temperature with stirring. If using a solvent, add anhydrous toluene first, followed by the slow addition of thionyl chloride. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂, or the boiling point of the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: Cool the reaction mixture to room temperature. The excess thionyl chloride can be removed by distillation or, more commonly, by rotary evaporation.[15] To protect the vacuum pump from corrosive vapors, a cold trap (liquid nitrogen or dry ice/acetone) and an alkali trap are essential.[15] Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[15]

  • Product: The resulting crude 2-chlorothiophene-3-carbonyl chloride is often obtained as an oil or low-melting solid and is typically of sufficient purity for use in subsequent steps without further purification.[15]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This is a milder method, ideal for preventing degradation of sensitive functional groups.

Materials:

  • 2-chlorothiophene-3-carboxylic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Round-bottom flask, addition funnel, gas outlet to a scrubber

  • Magnetic stirrer and ice bath

Procedure:

  • Setup: Set up a dry, inert-atmosphere reaction apparatus.

  • Reagent Charging: Dissolve or suspend 2-chlorothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops from a syringe or ~0.05 eq).

  • Reaction Initiation: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (typically 1.2 to 1.5 eq) dropwise via an addition funnel.[4] Vigorous gas evolution (CO₂, CO, HCl) will be observed. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Workup: Remove the solvent and any excess oxalyl chloride by rotary evaporation under reduced pressure. A cold trap is recommended. The resulting crude acid chloride is usually very clean and can be used directly.[4]

Product Purification and Characterization

While often used crude, purification may be necessary for certain applications.

  • Purification: The most common method for purifying acid chlorides is fractional distillation under high vacuum.[16][17] This is crucial for removing non-volatile impurities. Care must be taken to use a dry apparatus and to avoid overheating, which can cause decomposition.

  • Characterization:

    • NMR Spectroscopy: Obtaining a clean NMR spectrum can be challenging due to the reactivity of the acid chloride. A sample can be prepared in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube that has been oven-dried and flushed with inert gas.

    • IR Spectroscopy: The formation of the acid chloride can be easily confirmed by the appearance of a strong carbonyl (C=O) stretching band in the region of 1750-1815 cm⁻¹, a significant shift from the ~1700 cm⁻¹ band of the parent carboxylic acid.

    • Derivatization for Analysis: For easier analysis by TLC or LC-MS, a small aliquot of the crude reaction mixture can be quenched with a nucleophile like methanol or benzylamine to form the corresponding stable methyl ester or benzylamide, which can be easily characterized.[15]

References

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.9: Getting Towed Uphill. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • ResearchGate. (2024). Acid Chloride/ chloroformate purification?. Retrieved from [Link]

  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.
  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • Yufeng. (2024, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Donahue, M. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4 [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Chlorothiophene. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • Reddit. (2024, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Chlorothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chlorothiophene carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical intermediates. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying these compounds effectively.

Introduction: The-Challenge of Purifying Chlorothiophene Carboxylic Acids

Chlorothiophene carboxylic acids are a critical class of building blocks in medicinal chemistry, notably in the synthesis of pharmaceuticals like Rivaroxaban.[1][2] The purity of these intermediates is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. However, their synthesis can often lead to a variety of impurities, including regioisomers, polychlorinated byproducts, and unreacted starting materials, which can complicate purification.[3][4] This guide provides practical, field-tested advice to overcome these purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of chlorothiophene carboxylic acids, providing explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Impurities After Recrystallization

Symptom: You've performed a recrystallization, but your final product still shows significant impurities by HPLC or NMR analysis.

Underlying Causes & Solutions:

  • Inappropriate Solvent Choice: The success of recrystallization hinges on selecting a solvent that dissolves the target compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures.

    • Solution: Conduct small-scale solubility tests with a range of solvents. For 5-chlorothiophene-2-carboxylic acid, an ethanol/water mixture has been shown to be effective.[2][5] Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Co-precipitation of Impurities: If an impurity has very similar solubility properties to your target compound, it may co-precipitate.

    • Solution: A second recrystallization with a different solvent system may be necessary. Alternatively, consider a preliminary purification step, such as acid-base extraction, to remove impurities with different functional groups before recrystallization.

  • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the crystallization flask to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. Slow cooling promotes the formation of larger, purer crystals.[6]

Issue 2: Low Yield During Purification

Symptom: You are losing a significant amount of your product during the purification process.

Underlying Causes & Solutions:

  • Excessive Solvent in Recrystallization: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[7] Add the solvent in small portions to the heated crude product until it just dissolves.

  • Incomplete Precipitation in Acid-Base Extraction: After basifying the organic layer to extract the carboxylic acid into the aqueous phase, incomplete acidification will lead to the product remaining as its carboxylate salt in the aqueous layer.

    • Solution: When re-precipitating the carboxylic acid from the aqueous layer, ensure the pH is sufficiently acidic. For chlorothiophene carboxylic acids, a pH of 1-2 is typically required.[3][5] Use a pH meter or pH paper to confirm. Adding a slight excess of a strong acid like concentrated HCl is often necessary to ensure complete protonation and precipitation.[8]

  • Product Solubility in the Wash Solvent: Washing the filtered crystals with a solvent in which they have some solubility will lead to product loss.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent or a solvent in which the product is known to be poorly soluble.

Issue 3: Oiling Out During Recrystallization

Symptom: Instead of forming crystals upon cooling, your compound separates as an oil.

Underlying Causes & Solutions:

  • High Concentration of Impurities: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Perform a preliminary purification step like an acid-base extraction to remove gross impurities before attempting recrystallization.

  • Solution is Too Concentrated: If the solution is supersaturated, the product may come out of solution too quickly for an ordered crystal lattice to form.

    • Solution: Re-heat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the concentration before allowing it to cool slowly.[6]

  • Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.

    • Solution: Experiment with different solvent systems. A two-solvent system can sometimes be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Reheat to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying chlorothiophene carboxylic acids on a lab scale?

A1: For many scenarios, a combination of acid-base extraction followed by recrystallization is a robust and effective strategy. The acid-base extraction leverages the acidic nature of the carboxylic acid group to separate it from neutral impurities.[8][9][10] Subsequent recrystallization from a suitable solvent system, such as an ethanol/water mixture, can then remove any remaining closely related impurities to yield a highly pure product.[2][5]

Q2: How do I choose the right base for an acid-base extraction of a chlorothiophene carboxylic acid?

A2: Both strong bases like sodium hydroxide (NaOH) and weaker bases like sodium bicarbonate (NaHCO₃) can be used to deprotonate the carboxylic acid and extract it into the aqueous phase.[9][11] Sodium bicarbonate is often preferred as it is a weaker base and less likely to cause hydrolysis of other functional groups if present. However, for a complete extraction of less acidic carboxylic acids, a stronger base like NaOH may be necessary.[11]

Q3: My chlorothiophene carboxylic acid is a solid. How can I be sure it's pure?

A3: A sharp melting point is a good indicator of purity.[1] For 5-chlorothiophene-2-carboxylic acid, the melting point is reported to be in the range of 154-158 °C.[1][12] However, the most definitive methods for assessing purity are analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][13] HPLC can quantify the purity and detect minor impurities, while NMR can confirm the structure and identify any structural isomers or other impurities.

Q4: Can I use column chromatography to purify chlorothiophene carboxylic acids?

A4: Yes, column chromatography can be used, especially for separating compounds with very similar solubility profiles, such as regioisomers.[6] For acidic compounds like chlorothiophene carboxylic acids, it is often beneficial to add a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and prevent tailing.[14] Reversed-phase chromatography on a C18 column is a common technique for purifying carboxylic acids.[14]

Q5: What are the common impurities I should be aware of when synthesizing 5-chlorothiophene-2-carboxylic acid?

A5: The impurities will largely depend on the synthetic route. Common impurities can include unreacted starting materials (e.g., 2-chlorothiophene), regioisomers (e.g., 3-chlorothiophene-2-carboxylic acid), and polychlorinated byproducts.[3][15] If the synthesis involves organometallic intermediates, you may also have byproducts from side reactions. Understanding the potential impurities from your specific synthesis is key to designing an effective purification strategy.

Experimental Protocols

Protocol 1: Purification of 5-Chlorothiophene-2-Carboxylic Acid by Acid-Base Extraction
  • Dissolution: Dissolve the crude 5-chlorothiophene-2-carboxylic acid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated sodium 5-chlorothiophene-2-carboxylate will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Back-Extraction (Optional): To ensure complete recovery, you can wash the organic layer with another portion of the sodium bicarbonate solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 1 and 2.[3][5] A white precipitate of the purified 5-chlorothiophene-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification of 5-Chlorothiophene-2-Carboxylic Acid by Recrystallization
  • Solvent Selection: An ethanol/water mixture is a good starting point.[2][5]

  • Dissolution: Place the crude 5-chlorothiophene-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves.

  • Addition of Anti-Solvent: While the solution is hot, slowly add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[5]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow start Crude Chlorothiophene Carboxylic Acid acid_base Acid-Base Extraction start->acid_base  Grossly Impure or  Neutral Impurities Present recrystallization Recrystallization start->recrystallization  Relatively Pure  (>85%) column_chrom Column Chromatography start->column_chrom  Isomeric Impurities or  Similar Polarity Compounds acid_base->recrystallization  Further Purification  Needed pure_product Pure Product acid_base->pure_product recrystallization->pure_product column_chrom->pure_product

Caption: Decision workflow for selecting a purification method.

References

  • CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google P
  • 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 - ChemicalBook. (URL: )
  • Acid-Base Extraction. (URL: )
  • CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google P
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (URL: )
  • 5-Chlorothiophene-2-carboxylic acid synthesis - ChemicalBook. (URL: )
  • CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google P
  • CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google P
  • WO 2013/164833 Al - Googleapis.com. (URL: )
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  • Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (URL: )
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  • Acid-Base Extraction Tutorial - YouTube. (URL: [Link])

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. (URL: [Link])

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (URL: [Link])

  • Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. (URL: [Link])

  • 5-chlorothiophene-2-carboxylic acid - Prasanna Bio Molecules Pvt. Ltd. (URL: [Link])

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Technical Support Center: Solving Solubility Issues with Lipophilic Thiophene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lipophilic thiophene intermediates are foundational building blocks in modern drug discovery and materials science.[1][2][3] Their unique electronic and structural profiles are instrumental in designing novel therapeutic agents and advanced organic materials.[1][4] However, the very properties that make them attractive—namely their aromaticity and lipophilicity—present a significant and often frustrating experimental hurdle: poor solubility. The thiophene ring system is inherently nonpolar and does not readily engage in hydrogen bonding, leading to low solubility in aqueous or polar organic solvents.[5][6][7]

This guide is designed to serve as a dedicated resource for researchers, chemists, and drug development professionals encountering these challenges. Here, we provide practical, field-tested troubleshooting strategies and in-depth protocols to systematically address and overcome solubility issues, ensuring your research can proceed without unnecessary delays.

Frequently Asked Questions (FAQs)

Q1: Why is my thiophene intermediate crashing out of my reaction mixture?

A1: Unexpected precipitation is often due to a few common factors. First, verify the purity of your solvents and reagents, as trace amounts of water can alter solvent polarity.[5] Second, check your reaction temperature; a sudden drop can cause a dissolved compound to exceed its saturation point and precipitate.[5] Finally, ensure your concentration calculations are correct to avoid creating a supersaturated solution.[5]

Q2: I have a highly lipophilic thiophene derivative. What is the best starting point for solvent selection?

A2: Start with nonpolar or moderately polar aprotic solvents. Thiophene and its derivatives are typically soluble in solvents like toluene, diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and chloroform.[7][8] If your reaction requires a more polar medium, consider a co-solvent system, such as a mixture of THF and a small amount of N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Increasing the temperature often increases the solubility of solid organic compounds.[9][10] This is a common and effective technique. However, proceed with caution. Ensure your intermediate is thermally stable at the desired temperature to avoid degradation. It's also possible for the compound to precipitate out again upon cooling, which may be undesirable for a reaction but useful for crystallization.[11]

Q4: My compound has a carboxylic acid group. How can I use this to my advantage?

A4: The presence of an ionizable group like a carboxylic acid or an amine is a significant advantage. Converting the compound to a salt is one of the most effective methods to dramatically increase aqueous solubility.[12] By treating your acidic intermediate with a suitable base (e.g., sodium hydroxide, potassium carbonate), you can form a salt that is often much more soluble in polar or aqueous media.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A5:

  • Kinetic solubility measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO first, precipitates when added to an aqueous buffer. It's a high-throughput measurement often used in early drug discovery.[13][14][15]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in its most stable solid form in a solvent.[11][16] This measurement requires longer incubation times to ensure equilibrium is reached.[13]

For initial screening and troubleshooting, kinetic solubility is often sufficient. For formulation and late-stage development, thermodynamic solubility is the gold standard.[15]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent & Co-Solvent Screening

When faced with a poorly soluble intermediate, a systematic screening of solvents is the most logical first step. This protocol outlines a small-scale method to efficiently test a range of solvents and co-solvent systems.

The Principle of "Like Dissolves Like" The core principle guiding solvent selection is that solutes dissolve best in solvents with similar molecular properties.[17] Lipophilic thiophenes, being largely nonpolar, will dissolve best in nonpolar solvents. Co-solvents work by reducing the interfacial tension between the solute and the primary solvent, effectively making the solvent mixture more hospitable to the solute.[18][19]

Workflow for Solvent Selection

Here is a visual decision tree to guide your solvent selection process.

G start Start: Insoluble Thiophene Intermediate check_nonpolar Test Standard Nonpolar Solvents? (Toluene, Hexane, DCM) start->check_nonpolar soluble_nonpolar SOLUBLE Proceed with reaction/analysis check_nonpolar->soluble_nonpolar Yes insoluble_nonpolar INSOLUBLE check_nonpolar->insoluble_nonpolar No check_aprotic Test Polar Aprotic Solvents? (THF, EtOAc, Acetone) insoluble_nonpolar->check_aprotic soluble_aprotic SOLUBLE Proceed with reaction/analysis check_aprotic->soluble_aprotic Yes insoluble_aprotic INSOLUBLE check_aprotic->insoluble_aprotic No check_cosolvent Try a Co-Solvent System? (e.g., Toluene/DMF 9:1) insoluble_aprotic->check_cosolvent soluble_cosolvent SOLUBLE Optimize ratio check_cosolvent->soluble_cosolvent Yes insoluble_cosolvent INSOLUBLE Consider structural modification check_cosolvent->insoluble_cosolvent No

Caption: Decision tree for systematic solvent screening.

Experimental Protocol: Small-Scale Solubility Screen

  • Preparation: Aliquot approximately 1-2 mg of your solid thiophene intermediate into several small glass vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a different test solvent. Start with a small volume, for example, 100 µL.

  • Initial Observation: Vortex each vial for 30 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent and vortex again. Repeat this process up to a total volume of 1 mL. Record the approximate concentration at which the compound dissolves.

  • Test Co-Solvents: For promising primary solvents that don't achieve full dissolution, prepare mixtures. For example, test a 9:1, 4:1, and 1:1 mixture of Toluene:DMF.

  • Introduce Energy: If solubility is still limited, gently warm the most promising solvent systems (e.g., to 40-50°C) or place them in an ultrasonic bath for 5-10 minutes. Observe any changes.[17]

  • Documentation: Record your observations in a structured table.

Data Presentation: Solvent Screening Results

Solvent/SystemPolarity IndexDissolution at RT? (Approx. mg/mL)Dissolution with Heat (50°C)?Notes
Hexane0.1< 1 mg/mL< 1 mg/mLInsoluble
Toluene2.4~5 mg/mL> 20 mg/mLGood choice for reactions
DCM3.1~10 mg/mL> 20 mg/mLVolatile, good for workup
THF4.0~15 mg/mL> 20 mg/mLExcellent general-purpose
Acetone5.1~2 mg/mL~5 mg/mLModerate solubility
Toluene/DMF (9:1)N/A> 20 mg/mLN/ACo-solvent highly effective
Guide 2: Leveraging Chemical Modification & Formulation

When solvent-based approaches are insufficient, modifying the compound's structure or formulation can provide a robust solution.

1. Structural Modification

For intermediates with appropriate functional handles, simple chemical changes can drastically improve solubility.

  • Salt Formation: As mentioned in the FAQs, this is the premier technique for compounds with acidic or basic centers.[12] The resulting ionic character dramatically increases the energy of solvation in polar solvents.

  • Introduction of Polar Groups: If the synthesis plan allows, adding polar functional groups like alcohols (-OH), amines (-NH2), or short polyethylene glycol (PEG) chains can enhance polarity and disrupt the crystal lattice energy that favors insolubility.[5]

2. Formulation Strategies

These techniques encapsulate the lipophilic compound in a more soluble shell, effectively smuggling it into the solution.

  • Use of Surfactants: Surfactants form micelles in solution, which have a hydrophobic core and a hydrophilic exterior.[20][21] Your lipophilic thiophene can be encapsulated within this core, allowing it to be dispersed in an aqueous medium.[22]

  • Complexation with Cyclodextrins: Cyclodextrins are sugar-based macrocycles with a hydrophobic inner cavity and a hydrophilic outer surface.[23][24] They can form an "inclusion complex" with your intermediate, where the lipophilic thiophene sits inside the cavity, and the soluble exterior interacts with the solvent.[18][20]

Experimental Protocol: Shake-Flask Solubility Assay

This is a standard method for determining the thermodynamic (equilibrium) solubility of a compound.[5][13]

Objective: To determine the saturation concentration of a thiophene intermediate in a specific solvent or formulation.

Materials:

  • Test compound (solid form, >5 mg)

  • Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with tight-fitting caps

  • Orbital shaker in a thermostatically controlled incubator (e.g., set to 25°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Add Excess Solid: Add an excess amount of the solid intermediate to a vial (enough so that undissolved solid will remain at equilibrium).

  • Add Solvent: Add a known volume of the solvent (e.g., 1 mL).

  • Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Allow it to shake for 24-48 hours to ensure equilibrium is reached.[13]

  • Separate Phases: After incubation, allow the vials to stand to let the solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample the Supernatant: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilute and Quantify: Dilute the supernatant with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculate Solubility: Based on the dilution factor, calculate the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

Diagram of Solubility Enhancement Strategies

G cluster_problem The Problem cluster_solutions Solution Pathways cluster_solvent_details cluster_formulation_details cluster_chemical_details Problem Lipophilic Thiophene (Low Solubility) Solvent Solvent Engineering Formulation Formulation Science Chemical Chemical Modification CoSolvent Co-Solvents (Toluene/DMF) Solvent->CoSolvent Heating Heating Solvent->Heating Surfactant Surfactant Micelles Formulation->Surfactant Cyclodextrin Cyclodextrin Complex Formulation->Cyclodextrin Salt Salt Formation Chemical->Salt AddGroups Add Polar Groups Chemical->AddGroups

Caption: Overview of strategies to enhance solubility.

References

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved February 13, 2026, from [Link]

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  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 13, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 13, 2026, from [Link]

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  • Thiophene derivatives and process for preparation thereof. (1977). Google Patents.
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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2017). The Journal of Physical Chemistry B. Retrieved February 13, 2026, from [Link]

  • Thiophene. (n.d.). Solubility of Things. Retrieved February 13, 2026, from [Link]

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  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Ovid. Retrieved February 13, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Which specific organic solvent for organic compounds does not dissolve salts? (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of Chlorothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of the structural characteristics of molecules is paramount. Chlorothiophene carboxylic acids, a class of compounds with significant applications in medicinal chemistry and materials science, present a unique analytical challenge due to the existence of multiple positional isomers. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful tool for the analysis of these compounds. This guide provides an in-depth, objective comparison of the LC-MS fragmentation patterns of chlorothiophene carboxylic acid isomers, supported by experimental data and established fragmentation principles. We will delve into the nuances of ionization and fragmentation, offering insights to aid in isomer differentiation and method development.

The Analytical Imperative: Differentiating Isomers

The biological activity and chemical reactivity of chlorothiophene carboxylic acids are intrinsically linked to the specific positions of the chlorine atom and the carboxylic acid group on the thiophene ring. Consequently, the ability to unambiguously identify each isomer is not merely an academic exercise but a critical necessity in drug development and quality control. LC-MS, with its combination of chromatographic separation and mass spectrometric detection, provides a robust platform for this purpose. The key to successful isomer differentiation lies in understanding their unique fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer.

Ionization Strategies: Positive vs. Negative Mode ESI

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of polar compounds like carboxylic acids. The choice between positive and negative ion mode is a critical first step in method development.

  • Negative Ion Mode (ESI-): Carboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative ion mode the preferred choice for their analysis.[1][2] This mode generally provides high sensitivity and a clear molecular ion, which is the precursor for subsequent fragmentation analysis (MS/MS). The acidic nature of the carboxylic acid functional group makes deprotonation a highly favorable process.[3]

  • Positive Ion Mode (ESI+): While less common for carboxylic acids, positive ion mode can sometimes be employed. In this mode, protonated molecules [M+H]⁺ may be observed, although often with significantly lower intensity compared to the deprotonated species in negative mode.[3] The signal of the [M+H]⁺ ions can be too low for feasible MS/MS fragmentation.[3] Adduct formation, such as [M+Na]⁺ or [M+K]⁺, is also possible.

For the purpose of this guide, we will primarily focus on the fragmentation in negative ion mode , as it is the most analytically relevant for chlorothiophene carboxylic acids.

Decoding the Fragments: A Comparative Analysis of Isomer Fragmentation

Let's consider the main isomers of chlorothiophene-2-carboxylic acid:

  • 5-Chloro-2-thiophenecarboxylic acid

  • 4-Chloro-2-thiophenecarboxylic acid

  • 3-Chloro-2-thiophenecarboxylic acid

Expected Fragmentation in Negative Ion Mode (ESI-)

The precursor ion for all isomers will be the deprotonated molecule at m/z 161/163 (due to the isotopic distribution of chlorine, ³⁵Cl and ³⁷Cl).

dot

Caption: Predicted primary fragmentation pathways for chlorothiophene-2-carboxylic acid isomers in negative ion ESI-MS/MS.

Detailed Fragmentation Analysis:

  • Decarboxylation (Loss of CO₂): The most anticipated fragmentation pathway is the loss of a neutral carbon dioxide molecule (44 Da), resulting in a chlorothiophenyl anion at m/z 117/119. The stability of this resulting anion will be influenced by the position of the chlorine atom. A chlorine atom at the 5-position or 3-position may offer more resonance stabilization to the resulting anion compared to the 4-position, potentially leading to a more abundant fragment ion for the 3- and 5-chloro isomers.

  • Loss of Chlorine Radical (Loss of Cl•): Another possible fragmentation is the loss of a chlorine radical (35/37 Da), which would result in a thiophene-2-carboxylate radical anion at m/z 127. The likelihood of this fragmentation pathway may be lower than decarboxylation but could provide a diagnostic fragment.

  • Other Potential Fragments: Further fragmentation of the primary product ions could occur, leading to smaller fragments. For instance, the chlorothiophenyl anion (m/z 117/119) could potentially lose HCl to form a thiophyne radical anion.

Differentiation Strategy: The key to differentiating the isomers will be the relative abundances of these primary fragment ions. It is hypothesized that the isomer that forms the most stable product ions will show a more intense corresponding fragment peak in the MS/MS spectrum. Computational chemistry could be a valuable tool to predict the relative stabilities of the product ions and thus the expected fragmentation efficiencies.

Expected Fragmentation in Positive Ion Mode (ESI+)

In the less likely event of successful positive ionization and fragmentation, the protonated molecule [M+H]⁺ at m/z 163/165 would be the precursor ion.

dot

Caption: Predicted primary fragmentation pathways for chlorothiophene carboxylic acids in positive ion ESI-MS/MS.

Detailed Fragmentation Analysis:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids is the loss of a neutral water molecule (18 Da) to form an acylium ion at m/z 145/147.

  • Loss of Carbon Monoxide (CO): The acylium ion can then further fragment by losing carbon monoxide (28 Da) to yield a chlorothiophenyl cation at m/z 117/119.

  • Loss of Formic Acid (HCOOH): A direct loss of formic acid (46 Da) from the protonated molecule is also a possibility.

Differentiation Strategy: Similar to the negative mode, the relative intensities of these fragment ions could differ based on the isomer, providing a basis for differentiation.

Enhancing Analysis: The Role of Derivatization

For challenging analyses, particularly at low concentrations, derivatization can significantly improve the performance of LC-MS methods.[6] Derivatization can enhance ionization efficiency, improve chromatographic retention and separation, and introduce a specific fragmentation handle.[6][7]

Common Derivatization Strategies for Carboxylic Acids:

Derivatization ReagentReactionImpact on LC-MS Analysis
Alkylating Agents (e.g., Alkyl Halides) EsterificationIncreases hydrophobicity, improving reversed-phase retention. Can enhance ionization in positive mode.
Reagents targeting the carboxyl group (e.g., 2-picolylamine) Amide formationIntroduces a basic site, significantly enhancing ionization efficiency in positive mode. Provides a specific and highly stable fragment ion upon CID.
4-APEBA Amide formationA newer reagent that introduces a bromophenethyl group, providing an isotopic signature and specific fragmentation identifiers.[1][8]

dot

Caption: General workflow for the derivatization of carboxylic acids prior to LC-MS analysis.

Experimental Protocol: General Derivatization for Enhanced Positive Mode Detection

  • Sample Preparation: Prepare a solution of the chlorothiophene carboxylic acid isomer in a suitable organic solvent (e.g., acetonitrile).

  • Reagent Addition: Add a solution of the derivatizing agent (e.g., 2-picolylamine) and a coupling agent (e.g., EDC/NHS) to the sample.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding a small amount of water or a suitable quenching agent.

  • LC-MS Analysis: Dilute the reaction mixture and inject it into the LC-MS system for analysis in positive ion mode.

Alternative Analytical Approaches: A Comparative Overview

While LC-MS is a powerful technique, other analytical methods can also be employed for the analysis of chlorothiophene carboxylic acids.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[9]Excellent chromatographic resolution for isomers. Established libraries for spectral matching.Requires derivatization to increase volatility.[9] Potential for thermal degradation of the analyte.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.[10]High separation efficiency.[10] Low sample and reagent consumption.[10] Can be coupled to MS.Lower sensitivity compared to LC-MS. Can have issues with reproducibility.

dot

Analytical_Techniques cluster_LCMS LC-MS cluster_GCMS GC-MS cluster_CE Capillary Electrophoresis LCMS_adv Advantages: - High sensitivity and selectivity - Suitable for polar, non-volatile compounds - Direct analysis without derivatization (in negative mode) LCMS_disadv Disadvantages: - Isomer separation can be challenging - Potential for matrix effects GCMS_adv Advantages: - Excellent resolution of isomers - Robust and reliable GCMS_disadv Disadvantages: - Requires derivatization - Not suitable for thermally labile compounds CE_adv Advantages: - High separation efficiency - Low sample consumption CE_disadv Disadvantages: - Lower sensitivity - Reproducibility challenges

Caption: Comparison of analytical techniques for chlorothiophene carboxylic acid analysis.

Conclusion and Future Perspectives

The differentiation of chlorothiophene carboxylic acid isomers is a critical analytical task that can be effectively addressed using LC-MS. Negative ion mode ESI is the preferred method, with decarboxylation being the primary fragmentation pathway. The relative abundance of fragment ions, influenced by the position of the chlorine atom, holds the key to isomer identification. While experimental data is still emerging, the principles outlined in this guide provide a solid foundation for method development and data interpretation.

Future work should focus on generating comprehensive ESI-MS/MS spectral libraries for these and other related halogenated aromatic compounds. The development of isomer-specific derivatization reagents could further enhance the power of LC-MS for these challenging analyses. By combining advanced analytical techniques with a fundamental understanding of fragmentation chemistry, researchers can confidently navigate the complexities of isomer analysis in their pursuit of scientific discovery and drug development.

References

  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commercial use. (n.d.). UCL-Bruxelles, Belgique. Available at: [Link]

  • Eggink, M., Wijtmans, M., Kretschmer, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665–675. Available at: [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Available at: [Link]

  • Higashi, T., & Shimada, K. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118.
  • Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]

  • Emery Pharma. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available at: [Link]

  • Deng, P., et al. (2014). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 6(16), 2217-2234.
  • Lucy, C. A., Brown, R., & Yeung, K. K.-C. (1996). Separation of positional and structural isomers by cyclodextrin-mediated capillary zone electrophoresis.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Wilson, S. R., & Wu, Y. (1993). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Fullerene Science and Technology, 1(4), 477-486.
  • Metlin. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Available at: [Link]

  • Al-Tannak, N. F., et al. (2025, January 12). Optimization of Capillary Electrophoresis by Central Composite Design for Separation of Pharmaceutical Contaminants in Water Quality Testing. Molecules, 30(2), 346.
  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Thiophenecarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

In the landscape of pharmaceutical and materials science, thiophene-containing compounds are of paramount importance, with applications ranging from active pharmaceutical ingredients to organic electronics. The precise characterization of these molecules is fundamental to understanding their structure-activity relationships. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for elucidating the functional groups and structural nuances of thiophenecarboxylic acids. This guide provides an in-depth comparison of the IR absorption characteristics of carboxylic acids on thiophene rings, with a focus on the influence of positional isomerism. We will delve into the theoretical underpinnings of the observed spectral features, offer a practical experimental protocol, and contextualize the utility of IR spectroscopy against other common analytical methods.

The Vibrational Language of Carboxylic Acids on a Thiophene Scaffold

The infrared spectrum of a thiophenecarboxylic acid is a composite of the vibrational modes of the carboxylic acid moiety and the thiophene ring. Understanding the characteristic absorptions of each component is key to interpreting the overall spectrum.

The Carboxylic Acid Signature: A Tale of Two Bonds

The carboxylic acid functional group gives rise to two of the most prominent and diagnostic peaks in an IR spectrum.

  • O-H Stretching: The hydroxyl (O-H) stretch of a carboxylic acid is notoriously broad and intense, typically appearing in the region of 3300-2500 cm⁻¹ .[1][2] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers in the solid state and concentrated solutions.[3] This extensive hydrogen bonding network creates a continuum of O-H bond strengths, resulting in a wide range of absorption frequencies.

  • C=O (Carbonyl) Stretching: The carbonyl (C=O) stretch is another hallmark of carboxylic acids, presenting as a strong, sharp absorption. For dimeric, saturated carboxylic acids, this peak is typically observed around 1710 cm⁻¹ .[4] In its monomeric form, the absorption shifts to a higher wavenumber, approximately 1760 cm⁻¹ .[2] Conjugation of the carbonyl group with the thiophene ring, as is the case in thiophenecarboxylic acids, tends to lower the stretching frequency by 20-30 cm⁻¹.[2]

The Thiophene Ring: Aromatic Vibrations

The thiophene ring, being an aromatic heterocycle, exhibits several characteristic vibrational modes.

  • C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .[5]

  • C-C Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands in the 1600-1350 cm⁻¹ region.[5] For 2-substituted thiophenes, characteristic peaks are often observed around 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹ .[5]

  • C-S Stretching: The carbon-sulfur bond within the thiophene ring has stretching modes that can be observed in the lower frequency region of the spectrum, with reported values around 839 cm⁻¹ and 608 cm⁻¹ .[5]

Positional Isomerism: A Comparative Analysis of 2- and 3-Thiophenecarboxylic Acid

The position of the carboxylic acid group on the thiophene ring subtly influences the electronic distribution and, consequently, the vibrational frequencies of the molecule. Below is a comparative table of the key IR absorption peaks for 2-thiophenecarboxylic acid and 3-thiophenecarboxylic acid, synthesized from experimental data.

Vibrational Mode 2-Thiophenecarboxylic Acid (cm⁻¹) 3-Thiophenecarboxylic Acid (cm⁻¹) Key Characteristics
O-H Stretch ~3300-2500~3300-2500Very broad, strong intensity due to hydrogen bonding.[1][2]
Aromatic C-H Stretch ~3113-3083~3100Sharp, weak to medium intensity.[5]
C=O Stretch ~1670~1685Strong, sharp intensity. The position is influenced by conjugation and hydrogen bonding.
C-C Ring Stretch ~1528, ~1413, ~1352~1530, ~1420Medium to strong intensity.
C-O Stretch / O-H Bend ~1432, ~1232~1290Often coupled modes, medium to strong intensity.[1]
C-H In-plane Bend ~1283, ~1105, ~1041~1150, ~1080Medium intensity.
C-H Out-of-plane Bend ~910, ~858~920, ~750Strong intensity, can be diagnostic of substitution pattern.
C-S Stretch ~647Not explicitly reportedWeak to medium intensity.[5]

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the resolution of the spectrometer.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This section provides a standardized procedure for obtaining the FTIR spectrum of a solid thiophenecarboxylic acid sample using the KBr pellet method.

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

  • Sample of thiophenecarboxylic acid

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of the thiophenecarboxylic acid sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the agate mortar to a fine powder.

    • Add the thiophenecarboxylic acid sample to the mortar and mix thoroughly with the KBr by gentle grinding. The goal is to achieve a homogeneous mixture.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the significant absorption peaks.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_proc Data Processing weigh Weigh Sample & KBr grind_mix Grind & Mix weigh->grind_mix transfer Transfer to Die grind_mix->transfer press Apply Pressure transfer->press place_pellet Place Pellet in FTIR press->place_pellet bg_scan Acquire Background place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan bg_subtract Background Subtraction sample_scan->bg_subtract peak_id Peak Identification bg_subtract->peak_id

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

Visualization of Key Concepts

molecular_structures cluster_2tca 2-Thiophenecarboxylic Acid cluster_3tca 3-Thiophenecarboxylic Acid 2tca 3tca hydrogen_bonding cluster_dimer Carboxylic Acid Dimer dimer

Sources

A Comparative Crystallographic Guide to Substituted Thiophene-3-Carboxylic Acids: Structure, Interactions, and Experimental Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-3-carboxylic acid and its derivatives are pivotal molecular scaffolds in the realms of medicinal chemistry and materials science. Their biological activity and solid-state properties are intrinsically linked to their three-dimensional structure and intermolecular interactions. This guide offers an in-depth comparative analysis of the X-ray crystallography of substituted thiophene-3-carboxylic acids, providing researchers, scientists, and drug development professionals with a foundational understanding of their structural landscape. We will explore the nuances of their crystal packing, the influential role of various substituents, and the practical aspects of obtaining high-quality crystallographic data.

Introduction: The Significance of Thiophene-3-Carboxylic Acids

The thiophene ring is a bioisostere of the benzene ring, capable of engaging in similar biological interactions while possessing distinct electronic and lipophilic characteristics.[1] This unique profile has cemented thiophene derivatives as privileged structures in drug discovery, appearing in approved drugs for a range of conditions.[1] Thiophene-3-carboxylic acid, in particular, serves as a versatile building block for synthesizing complex molecules with diverse pharmacological activities. The carboxylic acid moiety provides a crucial anchor for hydrogen bonding, a key interaction in both crystal engineering and drug-receptor binding. Understanding the precise molecular geometry and supramolecular architecture through X-ray crystallography is therefore not merely an academic exercise but a critical step in rational drug design and the development of novel organic materials.

The Impact of Substitution on Crystal Structure: A Comparative Analysis

The substitution pattern on the thiophene ring profoundly influences the resulting crystal structure. Even subtle changes in the nature and position of substituents can lead to significant variations in molecular conformation, crystal packing, and intermolecular interactions. A common phenomenon observed in many thiophene-3-carbonyl derivatives is "ring-flip" disorder, where the thiophene ring can occupy two positions related by a 180° rotation about the C3-C(carbonyl) bond.[2]

Interestingly, the parent thiophene-3-carboxylic acid itself does not exhibit this disorder and forms classic hydrogen-bonded dimers.[2][3] However, the introduction of other functional groups can alter this behavior. For instance, the amide of thiophene-3-carboxylic acid does show ring-flip disorder.[2][3]

The following table summarizes key crystallographic parameters for thiophene-3-carboxylic acid and related derivatives to illustrate the impact of substitution.

CompoundSubstituent(s)Space GroupKey Intermolecular InteractionsRing-Flip Disorder?CSD Refcode
Thiophene-3-carboxylic acid NoneP-1O-H···O hydrogen-bonded dimersNo
Thiophene-3-carboxamide Amide at C3P2₁/cN-H···O and N-H···N hydrogen bondsYes
Thiophene-3-carbonyl chloride Carbonyl chloride at C3Pnma-Yes
Thiophene-2-carboxylic acid Carboxylic acid at C2Pna2₁O-H···O hydrogen bonds forming tetramersNo

Data compiled from multiple sources and the Cambridge Structural Database (CSD).[2][3][4][5]

The Role of Halogen Bonding

The introduction of halogen substituents opens up the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. This interaction can be a powerful tool in crystal engineering, guiding the self-assembly of molecules into desired architectures.[6][7] In the context of substituted thiophene-3-carboxylic acids, halogen bonds can compete with or complement the dominant hydrogen bonding of the carboxylic acid dimer, leading to diverse and complex crystal packing arrangements. For example, in 2,5-dibromothiophenes, Br···Br halogen bonds are significant structure-directing interactions.[8]

Supramolecular Architecture: Beyond the Molecule

The crystal structure of thiophene-3-carboxylic acids is not solely defined by the individual molecules but by their collective arrangement into a stable, repeating lattice. This supramolecular architecture is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Motifs

The carboxylic acid group is a potent hydrogen bond donor and acceptor, typically forming robust centrosymmetric dimers via O-H···O interactions. This is the primary motif in the crystal structure of the unsubstituted thiophene-3-carboxylic acid.[2][3]

Caption: Carboxylic acid dimer motif.

π-π Stacking and Other Weak Interactions

The aromatic thiophene ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions, along with weaker C-H···O and C-H···π interactions, provide additional stability to the crystal lattice, influencing the overall packing efficiency and physical properties of the material.[9]

Experimental Protocols: From Powder to Structure

Obtaining a high-quality crystal structure is a multi-step process that demands meticulous experimental technique.

Crystallization of Substituted Thiophene-3-Carboxylic Acids

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The key is to achieve slow, controlled precipitation from a supersaturated solution.

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. For thiophene-3-carboxylic acids, common solvents include ethanol, methanol, acetone, or ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows down the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Alternative Protocol: Vapor Diffusion

  • Dissolve the compound in a small amount of a good solvent.

  • Place this vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the good solvent).

  • The anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.

Crystallization_Workflow start Purified Compound dissolve Dissolve in a suitable solvent start->dissolve filter Filter the solution dissolve->filter setup Set up for slow crystallization (e.g., slow evaporation, vapor diffusion) filter->setup incubate Incubate in a stable environment setup->incubate harvest Harvest single crystals incubate->harvest

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Conclusion and Future Outlook

The crystallographic analysis of substituted thiophene-3-carboxylic acids reveals a rich and complex interplay of molecular conformation and intermolecular forces. While the classic carboxylic acid dimer remains a robust and prevalent supramolecular synthon, the introduction of various substituents can modulate the crystal packing through steric effects, altered electronic properties, and the introduction of new interactions such as halogen bonding. The phenomenon of ring-flip disorder in related thiophene-3-carbonyl derivatives highlights the conformational flexibility of this system.

For researchers in drug development, a thorough understanding of these structural nuances is paramount. Polymorphism, driven by different crystal packing arrangements, can have profound implications for a drug's solubility, stability, and bioavailability. For materials scientists, the ability to control solid-state architecture through rational design based on crystallographic insights is key to developing new organic materials with tailored electronic and optical properties.

Future work in this area will likely focus on co-crystallization strategies to create multi-component systems with novel properties and the use of computational methods to predict and understand the solid-state landscapes of these versatile compounds.

References

  • Wilson, J., Williams, J. S. D., Petkovsek, C., Reves, P., Jurss, J. W., Hammer, N. I., Tschumper, G. S., & Watkins, D. L. (2015). Synergistic effects of halogen bond and π–π interactions in thiophene-based building blocks. RSC Advances, 5(100), 82544–82548. [Link]

  • Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals. (2023). Crystal Growth & Design. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

  • Presnukhina, S. I., Shetnev, A. A., et al. (2021). 2,5-Dibromothiophenes: Halogen Bond Involving Packing Patterns and Their Relevance to Solid-State Polymerization. Crystal Growth & Design, 21(5), 2936–2947. [Link]

  • The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives. (n.d.). IUCr Journals. [Link]

  • Mendoza-Meroño, R., et al. (2015). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o580–o586. [Link]

  • Hotta, S., & Goto, M. (2001). Crystal Structures of Thiophene/Phenylene Co-Oligomers with Different Molecular Shapes. Chemistry of Materials, 13(5), 1758–1765. [Link]

  • Boinapally, P., et al. (2021). Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design, 21(10), 5856–5866. [Link]

  • Wilson, J., et al. (2015). Synergistic Effects of Halogen Bond and π-π Interactions in Thiophene-based Building Blocks. Request PDF. [Link]

  • Nardelli, M., Fava, G., & Giraldi, G. (1962). The crystal and molecular structure of a-thiophene- and a-selenophene-carboxylic acids. Acta Crystallographica, 15(8), 737-745. [Link]

  • National Center for Biotechnology Information (n.d.). Thiophene-3-carboxylic acid. PubChem Compound Database. [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Physics @ Manasagangotri. [Link]

  • National Center for Biotechnology Information (n.d.). Thiophene-3-carboxamide. PubChem Compound Database. [Link]

  • Huch, V., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of 5-oxo-N-phenyl-3-(thiophen-2-yl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 389–394. [Link]

  • Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Tetramer Crystal Structure of Thiophene-2-carboxylic Acid. ResearchGate. [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Thiophenecarboxylic acid. PubChem Compound Database. [Link]

  • Wang, X.-F., et al. (2013). Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Dalton Transactions, 42(31), 11296-11304. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

As a senior application scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a comprehensive understanding of its potential hazards and the necessary precautions for its safe handling. This guide provides an in-depth operational plan for the use of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid, a compound that, while not extensively documented, belongs to a class of chemicals—chlorinated thiophenes—that demand rigorous safety protocols. This document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks

The primary hazards associated with compounds structurally similar to 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Some related compounds are classified as harmful upon exposure through these routes.[2][4]

Organochlorine compounds as a class can exhibit significant toxicity, and some are known to be persistent in the environment.[5] Therefore, minimizing exposure is a critical aspect of safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical goggles.[6][7]Nitrile or other chemical-resistant gloves.[6][8]Laboratory coat.[9]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 dust mask should be worn.[10]
Dissolving and Solution Preparation Chemical goggles.[6][8]Nitrile or other chemical-resistant gloves.[6][8]Laboratory coat.[9]To be performed in a chemical fume hood.[3]
Performing Chemical Reactions Chemical goggles and a face shield.[4][11]Nitrile or other chemical-resistant gloves.[6][8]Laboratory coat. A chemically resistant apron is also recommended.[8]All manipulations should be conducted within a certified chemical fume hood.[3]
Work-up and Purification Chemical goggles and a face shield.[4][11]Nitrile or other chemical-resistant gloves.[6][8]Laboratory coat. A chemically resistant apron is also recommended.[8]All procedures should be performed in a chemical fume hood.
Spill Cleanup Chemical goggles and a face shield.[4][11]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or overalls.[8]A full-face respirator with appropriate cartridges (e.g., ABEK) or a self-contained breathing apparatus (SCBA) may be necessary for large spills.[4][11]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key stages and associated safety measures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_sds Review SDS of Related Compounds prep_materials->prep_sds handling_weigh Weigh Solid in Fume Hood prep_sds->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction Under Inert Atmosphere (if required) handling_dissolve->handling_reaction cleanup_quench Quench Reaction Carefully handling_reaction->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_doff_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid.

Step-by-Step Handling Protocol:
  • Preparation:

    • Donning PPE: Before entering the laboratory, ensure you are wearing a laboratory coat, closed-toe shoes, and long pants. Before handling the chemical, don safety glasses with side shields or chemical goggles and the appropriate chemical-resistant gloves.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Information Review: Re-familiarize yourself with the hazards of similar compounds by reviewing their SDS.[1][2][3][12][13][14]

  • Handling:

    • Weighing: If the compound is a solid, weigh it carefully within the fume hood to avoid generating dust. Use a draft shield if necessary.

    • Dissolution: Add the solvent to the solid slowly and stir to dissolve. Be aware of any potential exothermic reactions.

    • Reaction: Conduct the chemical reaction in a clean, dry reaction vessel within the fume hood.

  • Post-Handling and Cleanup:

    • Reaction Quenching: Quench the reaction carefully, being mindful of any potential gas evolution or exotherms.

    • Waste Disposal: All waste materials, including contaminated consumables (e.g., gloves, weighing paper), should be placed in a clearly labeled, sealed waste container.[1][12][13] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not discharge into waterways or sewer systems.[15]

    • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, and then eye protection.

    • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[11]

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

Spill Response Workflow:

spill_assess Assess the Spill spill_evacuate Evacuate the Area (if necessary) spill_assess->spill_evacuate Large or Uncontrolled Spill spill_ppe Don Appropriate PPE for Cleanup spill_assess->spill_ppe Small, Controllable Spill spill_notify Notify Supervisor and EHS spill_evacuate->spill_notify spill_contain Contain the Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect and Bag Contaminated Material spill_contain->spill_collect spill_decontaminate Decontaminate the Area spill_collect->spill_decontaminate spill_dispose Dispose of Waste as Hazardous spill_decontaminate->spill_dispose spill_dispose->spill_notify

Caption: A decision-making workflow for responding to a chemical spill.

  • Small Spills: For small spills, ensure you are wearing the appropriate PPE (see table above). Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Large Spills: For large spills, evacuate the area immediately and notify your supervisor and the institutional EHS office.[4][11] Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[3] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[14]

Storage and Disposal

  • Storage: Store 5-(Tert-butyl)-2-chlorothiophene-3-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][14]

  • Disposal: All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[15]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is a hallmark of scientific excellence.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP.
  • Thiophene-2-Ethylamine Safety Guide.
  • Thiophene - Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Derthon.
  • Toxic Effects of Organochlorine Pesticides: A Review - Science Publishing Group.
  • (PDF) Toxic Effects of Organochlorine Pesticides: A Review (OPEN ACCESS).
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC.
  • Laboratory analysis of organochlorine pesticides on air samples - Analytice.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC.
  • SAFETY DATA SHEET - TCI Chemicals.
  • Organochlorine chemistry - Wikipedia.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Pfaltz & Bauer.
  • 5-Chlorothiophene-2-carboxylic acid - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Merck Millipore.
  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer.
  • 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 - Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.